5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Overview
Description
Synthesis Analysis
5-PSID and its derivatives have been synthesized from pyrrolidine-2,4-dione (tetramic acid). These derivatives have been explored for their potential in forming various heterotricyclic compounds, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives.Molecular Structure Analysis
The molecular formula of 5-PSID is C12H12N2O4S, and it has a molecular weight of 280.3 g/mol .Scientific Research Applications
Biologically Active Compound Development
The pyrrolidine ring, a component of 5-PSID, is widely used in medicinal chemistry to develop compounds for treating human diseases. The versatility of this scaffold is due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space, and its contribution to the stereochemistry of the molecule .
SARS-CoV-2 Inhibition
Research has shown that spiro-oxindoles based on uracil derivatives, which can be synthesized from compounds like 5-PSID, exhibit inhibitory activity against SARS-CoV-2 by targeting RNA polymerase and spike glycoprotein . This is particularly relevant for designing antiviral drugs.
Protein Complex Formation
5-PSID has unique properties that allow it to form stable complexes with proteins. This characteristic can be leveraged in biochemical research to study protein interactions and functions.
Fluorescent Probing
Due to its ability to act as a fluorescent probe, 5-PSID can be used in molecular imaging to track biological processes in real-time. This application is valuable in both research and diagnostic fields.
Cancer Research
Compounds derived from 5-PSID have been explored as potential chemotherapeutic molecules. They target various cancer-related proteins and induce reactive oxygen species generation in cancer cells, which is a promising approach in cancer treatment .
Antiviral Agent Synthesis
Isatin derivatives of 5-PSID have been designed as broad-spectrum antiviral agents. They have shown activity against viruses like influenza, herpes simplex, and coxsackievirus, highlighting their potential in antiviral drug development .
Enantioselective Protein Binding
The stereogenicity of the pyrrolidine ring in 5-PSID allows for different stereoisomers to bind enantioselective proteins differently. This feature is significant for drug design, as it can lead to a varied biological profile of drug candidates .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows it to interact with its targets and induce changes. The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCWUYHXHMXOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399500 | |
Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
CAS RN |
220510-17-8 | |
Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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